3-Bromo-4-(bromomethyl)thiophene

Catalog No.
S687492
CAS No.
40032-80-2
M.F
C5H4Br2S
M. Wt
255.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(bromomethyl)thiophene

CAS Number

40032-80-2

Product Name

3-Bromo-4-(bromomethyl)thiophene

IUPAC Name

3-bromo-4-(bromomethyl)thiophene

Molecular Formula

C5H4Br2S

Molecular Weight

255.96 g/mol

InChI

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2

InChI Key

PYHREWOWCJSFSE-UHFFFAOYSA-N

SMILES

C1=C(C(=CS1)Br)CBr

Canonical SMILES

C1=C(C(=CS1)Br)CBr

3-Bromo-4-(bromomethyl)thiophene is a brominated derivative of thiophene, featuring both bromine and bromomethyl functional groups. Its chemical structure can be represented as C${9}$H${6}$Br$_{2}$S, indicating the presence of two bromine atoms and a sulfur atom within the thiophene ring. This compound is characterized by its unique reactivity due to the multiple halogen substituents, which enhance its utility in various

3-Bromo-4-(bromomethyl)thiophene is primarily utilized in cross-coupling reactions, notably the Suzuki–Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl boronic acids with halogenated compounds. The presence of both bromine and bromomethyl groups facilitates regioselective reactions, making it a versatile intermediate in organic synthesis .

Key Reactions:

  • Suzuki Coupling: The compound can react with various aryl boronic acids to produce biaryl compounds, which are valuable in pharmaceuticals and materials science .
  • Halogen Exchange: The bromine atoms can be substituted with other nucleophiles, enhancing its utility in synthesizing more complex organic molecules .

Several methods exist for synthesizing 3-Bromo-4-(bromomethyl)thiophene:

  • Bromination of Thiophene: The compound can be synthesized through direct bromination of 4-(bromomethyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. This method typically yields moderate to high purity products.
  • Suzuki Coupling Method: Starting from 3-bromothiophene and reacting it with formaldehyde or related compounds can also yield 3-Bromo-4-(bromomethyl)thiophene through palladium-catalyzed coupling reactions .

General Reaction Scheme:

text
1. Bromination: 4-(bromomethyl)thiophene + Br₂ → 3-Bromo-4-(bromomethyl)thiophene2. Suzuki Coupling: 3-bromothiophene + aryl boronic acid → 3-Bromo-4-(bromomethyl)thiophene + byproducts

The primary applications of 3-Bromo-4-(bromomethyl)thiophene include:

  • Organic Synthesis: As a building block for synthesizing complex organic molecules.
  • Material Science: Used in the development of conductive polymers and organic electronic materials.
  • Pharmaceuticals: Potential precursor for biologically active compounds due to its structural characteristics .

Several compounds share structural similarities with 3-Bromo-4-(bromomethyl)thiophene, including:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-5-(bromomethyl)thiopheneContains bromine and bromomethyl groups on different positionsFocused on regioselective synthesis
3-Bromo-thiopheneSingle bromine substitution on the thiophene ringSimpler structure; less versatile
4-Bromo-thiophenolContains hydroxyl group along with bromineExhibits different reactivity due to OH group

Uniqueness of 3-Bromo-4-(bromomethyl)thiophene

The dual presence of both bromine and bromomethyl groups distinguishes this compound from others, enhancing its reactivity and enabling diverse synthetic pathways not available to simpler thiophenes or those with only one halogen substituent .

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Bromo-4-(bromomethyl)thiophene

Dates

Last modified: 08-15-2023

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